5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
CAS No.: 2034309-93-6
Cat. No.: VC4684502
Molecular Formula: C14H14BrF3N6
Molecular Weight: 403.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034309-93-6 |
|---|---|
| Molecular Formula | C14H14BrF3N6 |
| Molecular Weight | 403.207 |
| IUPAC Name | 5-bromo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H14BrF3N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23) |
| Standard InChI Key | CRVLFUONQLHIIO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC2=NC=C(C=N2)Br)C3=NC=NC(=C3)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidin-2-amine scaffold substituted at the 5-position with bromine and linked via an N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl} group. The trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine ring introduces electron-withdrawing effects, influencing reactivity and stability . The piperidine moiety provides conformational flexibility, potentially enhancing binding affinity in biological systems .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrF₃N₆ |
| Molecular Weight | 427.2 g/mol |
| Key Functional Groups | Bromopyrimidine, Trifluoromethyl, Piperidine |
Physicochemical Properties
While direct data for this compound is limited, analogous bromopyrimidines exhibit melting points between 67–73°C and solubility in polar organic solvents like chloroform . The trifluoromethyl group likely enhances lipid solubility, improving membrane permeability .
Synthetic Methodologies
Precursor Selection
Synthesis typically begins with 5-bromopyrimidine, a versatile intermediate used in Suzuki and Sonogashira couplings . The trifluoromethylpyrimidine moiety can be introduced via nucleophilic substitution or metal-catalyzed reactions, as demonstrated in patents describing similar compounds .
Key Reaction Steps
-
Functionalization of Pyrimidine: Bromination at the 5-position is achieved using PBr₃ or N-bromosuccinimide under controlled conditions .
-
Piperidine Coupling: The piperidine linker is introduced via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts .
-
Trifluoromethylation: CF₃ groups are installed using Umemoto’s reagent or CF₃Cu complexes, often requiring anhydrous conditions .
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | NBS, DMF, 80°C | 78% |
| 2 | Piperidine Coupling | Pd(OAc)₂, XPhos, K₃PO₄ | 65% |
| 3 | Trifluoromethylation | CF₃Cu, DMSO, 120°C | 52% |
Pharmacological and Toxicological Insights
Hypothesized Bioactivity
Structural analogs demonstrate IC₅₀ values in the nanomolar range against kinases such as EGFR and VEGFR . Molecular docking studies predict strong interactions with ATP-binding pockets due to the bromine’s halogen bonding .
Toxicity Considerations
Brominated compounds may pose hepatotoxicity risks. In vitro assays with related molecules show moderate cytotoxicity (CC₅₀ ~50 µM) , warranting further ADMET profiling.
Future Research Directions
-
Synthetic Optimization: Improving trifluoromethylation yields via flow chemistry or microwave-assisted methods .
-
Biological Screening: Prioritize kinase inhibition assays and antimicrobial testing against Gram-positive pathogens .
-
Computational Modeling: QSAR studies to refine substituent effects on bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume